1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one
Description
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 2-position and a methylthio (-SMe) group at the 5-position.
Properties
Molecular Formula |
C11H12F2O2S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-9(14)8-6-7(16-2)4-5-10(8)15-11(12)13/h4-6,11H,3H2,1-2H3 |
InChI Key |
SCWFOZJPTMRKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(difluoromethoxy)benzene with methylthiol in the presence of a base, followed by the addition of propan-1-one under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and methylthio groups may play a role in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins or enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s closest analogs differ primarily in substituents and backbone configuration:
1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one ():
- Substituents : 2-OCF₂H, 5-CF₃.
- Backbone : Propan-2-one (acetone derivative).
- Impact : The trifluoromethyl group increases molecular weight (268.18 g/mol) and polarity, leading to a higher predicted boiling point (245.1°C) compared to the target compound. The propan-2-one configuration may reduce steric hindrance compared to propan-1-one .
1-[2-(Difluoromethoxy)phenyl]propan-1-one ():
- Substituents : 2-OCF₂H (lacks 5-SMe).
- Impact : Simpler structure (C₁₀H₁₀F₂O₂, 200.18 g/mol) with lower lipophilicity due to the absence of the methylthio group. Storage at 4°C suggests stability concerns, possibly mitigated in the target compound by the 5-SMe group .
(2E)-1-(4,4′-Difluoro-5′-methoxy-terphenyl)-3-(2,6-difluorophenyl)prop-2-en-1-one (): Backbone: α,β-unsaturated ketone (chalcone). Impact: Extended conjugation and terphenyl structure enhance rigidity and π-π interactions, contrasting with the aliphatic propan-1-one backbone. The crystal structure (orthorhombic, Pbca) highlights packing differences compared to non-conjugated ketones .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimates for the target compound are based on substituent contributions: SMe increases lipophilicity, while OCF₂H enhances polarity.
Biological Activity
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one, a compound with the molecular formula C11H12F2O2S, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Weight : 246.27 g/mol
- CAS Number : 1805690-30-5
- Structure : The compound features a difluoromethoxy group and a methylthio group attached to a phenyl ring, which contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Preliminary research indicates the compound may inhibit cancer cell growth through specific cellular pathways.
The biological activity of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular function.
- Receptor Modulation : It may interact with receptors influencing cell signaling pathways, potentially leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent. -
Anticancer Research :
In vitro studies demonstrated that 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one reduced viability in multiple cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
